molecular formula C17H14N2OS B15056693 3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B15056693
M. Wt: 294.4 g/mol
InChI Key: BBMWKLSVNTYSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a complex organic compound that belongs to the class of benzo[b][1,4]thiazines This compound is characterized by its unique structure, which includes a thiazine ring fused with a benzene ring, a phenethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds through a one-pot, three-component condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it has been shown to exhibit cytotoxicity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific structural features, such as the phenethyl group and the carbonitrile group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

3-oxo-4-(2-phenylethyl)-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C17H14N2OS/c18-11-14-6-7-15-16(10-14)21-12-17(20)19(15)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,12H2

InChI Key

BBMWKLSVNTYSJM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(S1)C=C(C=C2)C#N)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.